molecular formula C21H16ClN5O B2507645 N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207016-89-4

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2507645
CAS No.: 1207016-89-4
M. Wt: 389.84
InChI Key: HEGYTMKSWAKFFX-UHFFFAOYSA-N
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Description

    Reagents: 2-Chlorobenzyl chloride, base (e.g., K2CO3, NaH)

    Product: 2-Chlorophenyl-pyridinyl-1,2,3-triazole derivative

  • Step 4: Formation of the Carboxamide

      Reagents: Benzylamine, coupling agent (e.g., EDC, DCC)

      Product: N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    • Step 1: Synthesis of 1,2,3-Triazole Core

        Reagents: Azide, Alkyne, Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)

        Conditions: Room temperature, aqueous or organic solvent

        Product: 1,2,3-Triazole derivative

    Chemical Reactions Analysis

    Types of Reactions

    N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

      Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

      Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

    Common Reagents and Conditions

      Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

      Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

      Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) under inert atmosphere.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

    Scientific Research Applications

    N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

      Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

      Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

      Biology: The compound is used in studies to understand its effects on cellular processes and pathways.

      Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Mechanism of Action

    The mechanism of action of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and target.

    Comparison with Similar Compounds

    Similar Compounds

    • N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
    • N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide derivatives

    Uniqueness

    This compound is unique due to the specific combination of functional groups and its triazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

    Properties

    IUPAC Name

    N-benzyl-1-(2-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16ClN5O/c22-17-8-4-5-9-18(17)27-20(16-10-12-23-13-11-16)19(25-26-27)21(28)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HEGYTMKSWAKFFX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16ClN5O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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